molecular formula C10H9ClN4O B11939101 4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2h)-one

4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2h)-one

Cat. No.: B11939101
M. Wt: 236.66 g/mol
InChI Key: YJGWAOVXINFGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one (CAS 130751-19-8) is a pyridazinone-based compound of significant interest in medicinal chemistry research. This chemical scaffold is recognized for its diverse biological activities, with prominent research applications in the development of potential vasodilators and anticancer agents . The pyridazin-3(2H)-one core is a key structural motif in several bioactive molecules. Researchers are particularly interested in this scaffold for tackling the challenges of reverse cardio-oncology, where patients with cardiovascular diseases like hypertension are more prone to cancer . This dual therapeutic potential makes pyridazinone derivatives a valuable tool for investigating new pharmacological strategies . The compound's structure, featuring a chloro substituent and a (pyridin-3-ylmethyl)amino side chain, provides a versatile intermediate for further synthetic modification and structure-activity relationship (SAR) studies. Research Applications: • Vascular Research: Pyridazinone derivatives are investigated as potential vasodilators for managing cardiovascular diseases . They may act through various mechanisms, including phosphodiesterase (PDE) inhibition . • Oncology Research: This class of compounds shows promise as targeted anticancer agents. Derivatives have been studied for their ability to inhibit key enzymes like tyrosine kinases, which are involved in cancer cell survival and proliferation . • Chemical Synthesis: Serves as a key synthetic building block for the design and development of novel heterocyclic compounds with enhanced pharmacological profiles . Product Note: This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

5-chloro-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one

InChI

InChI=1S/C10H9ClN4O/c11-9-8(6-14-15-10(9)16)13-5-7-2-1-3-12-4-7/h1-4,6H,5H2,(H2,13,15,16)

InChI Key

YJGWAOVXINFGCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Amination: The pyridin-3-ylmethylamino group can be introduced through nucleophilic substitution reactions, where the pyridazinone is reacted with pyridin-3-ylmethylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridazinone core.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield reduced forms of the pyridazinone core or the amino group.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that pyridazinones exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazinones can inhibit the growth of various cancer cell lines, including leukemia and breast cancer. A notable example is a study where a related compound demonstrated a GI50 value of less than 2 µM against several cancer cell lines .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Recent investigations revealed that certain pyridazinone derivatives possess strong inhibitory effects against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Activity
Pyridazinones are recognized for their anti-inflammatory effects. In vivo studies have demonstrated that these compounds can reduce inflammation in models such as carrageenan-induced rat paw edema, with some derivatives showing activity comparable to established anti-inflammatory drugs like celecoxib .

Agricultural Applications

Pesticidal Activity
Research has indicated that pyridazinones may serve as effective pesticides. Their ability to inhibit specific enzymes in pests suggests potential use in agricultural settings to protect crops from various diseases .

Other Biological Activities

Antihypertensive Effects
Some studies have explored the antihypertensive properties of pyridazinone derivatives, with certain compounds showing promising results comparable to standard antihypertensive medications .

Case Study 1: Anticancer Efficacy

A series of pyridazinone derivatives were synthesized and assessed for their cytotoxicity against five human cancer cell lines: HeLa (cervical), SKBR3 (breast), HCT116 (colon), A375 (skin), and H1299 (lung). The results indicated that several compounds exhibited moderate to high cytotoxicity, particularly against the HeLa cell line, suggesting their potential as anticancer agents .

Case Study 2: Antimicrobial Screening

In a study conducted by Tiryaki et al., new 2,6-disubstituted pyridazinone derivatives were synthesized and screened for antibacterial and antifungal activities against pathogenic strains. The findings showed that these compounds had significant activity against C. albicans and C. krusei, indicating their potential as antifungal agents .

Mechanism of Action

The mechanism of action of 4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and amino groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Substituent Variations at Position 5

The substituent at position 5 of the pyridazinone core significantly influences biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Biological Activity/Properties Reference
4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one Pyridin-3-ylmethylamino 266.09 () α1-Adrenergic antagonist; anti-hypertensive
4-Chloro-5-(dimethylamino)-2-phenylpyridazin-3(2H)-one Dimethylamino 237.69 N/A (synthetic intermediate)
4-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one Piperidinyl 213.67 Potential CNS modulation due to cyclic amine
4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one Morpholinyl + oxadiazole 356.80 Structural rigidity for hydrogen bonding
5-Amino-4-chloropyridazin-3(2H)-one Amino 131.55 Pesticidal activity (low efficacy vs. standards)

Biological Activity

4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H10ClN5O
  • Molecular Weight : 253.68 g/mol
  • CAS Number : [115611029]

The presence of the chloro group and the pyridinyl moiety contributes to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, a study highlighted that pyridazine derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth can be attributed to its interference with bacterial protein synthesis and cell wall formation.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
E. coli16 µg/mL
Bacillus subtilis64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that pyridazine derivatives can inhibit cell proliferation in various cancer cell lines. For example, a derivative exhibited IC50 values of 0.36 µM against CDK2, a critical regulator in cell cycle progression . This suggests that the compound may serve as a scaffold for developing selective anticancer agents.

Case Study: Inhibition of Tumor Cell Lines

In vitro studies have shown that the compound effectively reduces proliferation in human tumor cell lines such as HeLa and HCT116. The mechanism involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity treatment. Inhibition of PTP1B can enhance insulin signaling, making this compound a candidate for further development in metabolic disease therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a 4,5-dichloropyridazinone precursor with pyridin-3-ylmethylamine. Key steps include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity.
  • Employing potassium carbonate as a base to deprotonate the amine and drive the reaction .
  • Monitoring reaction progress via TLC or HPLC to optimize time (typically 8–12 hours at 353 K).
  • Recrystallization from ethyl acetate/petroleum ether mixtures to isolate high-purity crystals .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • 1H NMR : The pyridin-3-ylmethylamine substituent shows characteristic aromatic protons (δ 7.2–8.1 ppm) and a methylene bridge (δ ~5.6 ppm, singlet). The NH proton appears as a broad peak at δ ~8.5 ppm .
  • IR : Stretching vibrations at ~1630 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm the pyridazinone core and amine group .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula, while fragmentation patterns confirm substituent stability .

Q. How does the pyridin-3-ylmethylamine substituent influence solubility and bioavailability compared to other analogs?

  • Methodological Answer :

  • The pyridine ring enhances water solubility via hydrogen bonding, while the methylene bridge reduces steric hindrance, improving membrane permeability.
  • Comparative studies with dimethylamino or morpholino analogs (e.g., 4-chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one) show that bulkier substituents decrease solubility but increase lipophilicity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in hydrogen bonding networks, and what challenges arise in refining disordered structures?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution data to model hydrogen bonds (e.g., C–H⋯O/N interactions). For disordered regions, apply PART and SIMU instructions to split atoms and constrain thermal parameters .
  • Challenges : Disordered pyridin-3-ylmethyl groups may require isotropic refinement or exclusion from hydrogen-bonding analysis. Twinning (common in pyridazinones) complicates data integration; resolve via TWIN/BASF commands in SHELX .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Metabolic Stability : Test liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the pyridine ring). Modify substituents (e.g., fluorination) to block metabolic hotspots .
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life. If low bioavailability is observed, consider prodrug formulations (e.g., esterification of the NH group) .

Q. How do substituent variations (e.g., chloro vs. bromo, pyridinyl vs. phenyl) impact binding to biological targets like α1-adrenergic receptors?

  • Methodological Answer :

  • SAR Analysis :
  • Chloro at C4 : Essential for receptor affinity; bromo analogs (e.g., 5-bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one) show reduced activity due to steric clashes .
  • Pyridin-3-ylmethylamine : Enhances selectivity for α1A over α1B subtypes compared to phenyl groups, as shown in radioligand binding assays (IC50: 12 nM vs. 45 nM) .

Q. What computational methods predict the compound’s interaction with enzymes like cytochrome P450, and how reliable are these models?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of CYP3A4 (PDB: 1TQN) to identify binding poses. Focus on π-π stacking between the pyridine ring and heme porphyrin.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. Validate predictions with in vitro inhibition assays (e.g., IC50 correlation within ±15% error) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting IC50 values for kinase inhibition, and how can experimental design mitigate this?

  • Methodological Answer :

  • Source Variability : Differences in enzyme purity (e.g., commercial vs. in-house preparations) affect activity. Standardize using recombinant kinases with ≥95% purity .
  • Assay Conditions : ATP concentration variations alter IC50. Use fixed [ATP] = 1 mM and include controls (e.g., staurosporine) for normalization .

Tables for Key Comparisons

Substituent Solubility (mg/mL) α1A-Adrenergic IC50 (nM) Metabolic Half-Life (h)
Pyridin-3-ylmethylamine0.45121.8
Dimethylamino0.12283.2
Morpholino0.09354.5
Data compiled from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.